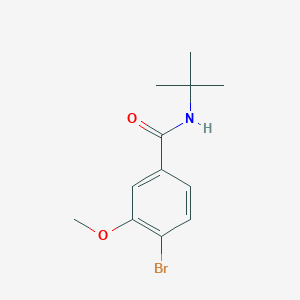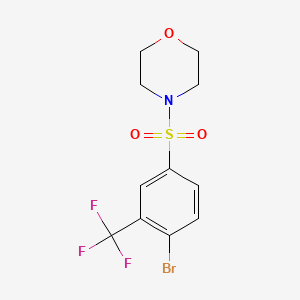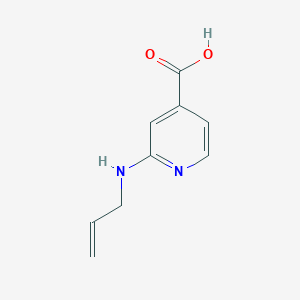
2-烯丙基氨基异烟酸
描述
2-(Allylamino)isonicotinic acid is an organic compound with the molecular formula C9H10N2O2 It is a derivative of isonicotinic acid, where an allylamino group is attached to the second position of the pyridine ring
科学研究应用
2-(Allylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
2-(Allylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives have been found to target enzymes such as Catalase-peroxidase and Enoyl- [acyl-carrier-protein] reductase [NADH] . These enzymes play crucial roles in bacterial metabolism, making them potential targets for antibacterial drugs .
Mode of Action
It’s structural analog, isoniazid, is known to be activated by the bacterial enzymeCatalase-peroxidase to form a hypothetical isonicotinoyl anion or radical . This activated form of the drug can then interact with its targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Amino acids, which include isonicotinic acid derivatives, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Pharmacokinetics
Isoniazid, a related compound, has been found to have variable clearance and half-life, which can significantly affect the necessary dose of the drug .
Result of Action
Isoniazid, a related compound, has been found to kill mycobacterium by maintaining a critical concentration of the drug inside the mycobacterium over a critical period of time .
生化分析
Biochemical Properties
2-(Allylamino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as catalase-peroxidase and monooxygenase, which are involved in the activation of pro-drugs like isoniazid and ethionamide . These interactions lead to the formation of active species that inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall . Additionally, 2-(Allylamino)isonicotinic acid may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of 2-(Allylamino)isonicotinic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in mycolic acid biosynthesis can lead to the disruption of cell wall synthesis in mycobacteria, resulting in cell death . Furthermore, 2-(Allylamino)isonicotinic acid may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(Allylamino)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as enoyl-ACP reductase, which is essential for mycolic acid biosynthesis . The compound forms adducts with NAD+, leading to the inhibition of enzyme activity and subsequent disruption of mycolic acid production. This mechanism is crucial for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Allylamino)isonicotinic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Allylamino)isonicotinic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antibacterial activity, although the extent of this activity may diminish with prolonged use.
Dosage Effects in Animal Models
The effects of 2-(Allylamino)isonicotinic acid in animal models are dose-dependent. At lower doses, the compound exhibits significant antibacterial activity with minimal adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(Allylamino)isonicotinic acid is involved in various metabolic pathways, particularly those related to the biosynthesis and degradation of mycolic acid . The compound interacts with enzymes such as enoyl-ACP reductase and catalase-peroxidase, influencing metabolic flux and metabolite levels. These interactions are crucial for its antibacterial properties and its role in disrupting mycobacterial cell wall synthesis.
Transport and Distribution
The transport and distribution of 2-(Allylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
2-(Allylamino)isonicotinic acid exhibits specific subcellular localization patterns that are essential for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with allylamine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group.
Industrial Production Methods
While specific industrial production methods for 2-(Allylamino)isonicotinic acid are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
2-(Allylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the allylamino group.
Nicotinic acid: An isomer with the carboxyl group at the third position.
Picolinic acid: Another isomer with the carboxyl group at the second position.
Uniqueness
2-(Allylamino)isonicotinic acid is unique due to the presence of the allylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to specific targets and alter its reactivity compared to its parent compound and other isomers.
属性
IUPAC Name |
2-(prop-2-enylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUOZGHUJOVULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



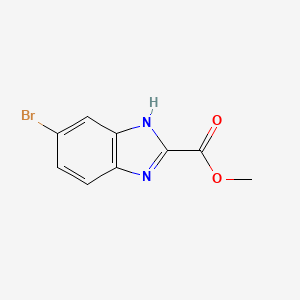
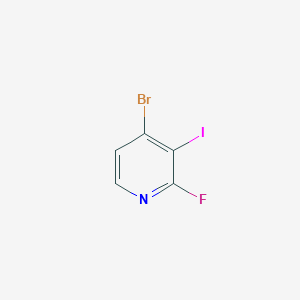
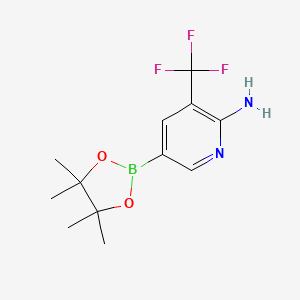

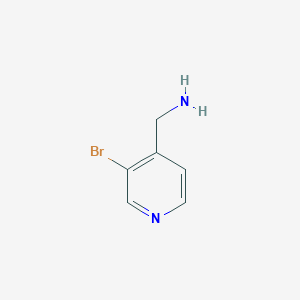
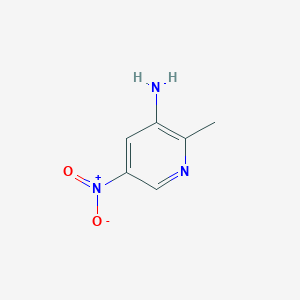
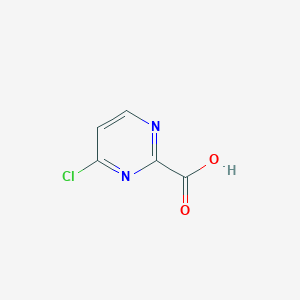
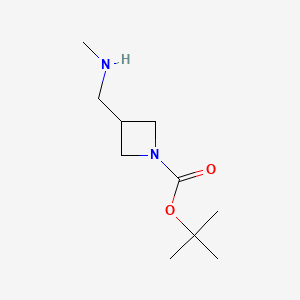
![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)
